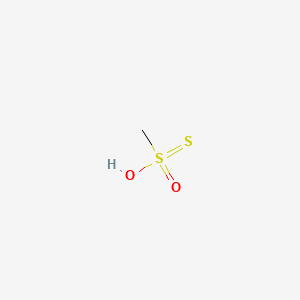
Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is CH4O2S2 and its molecular weight is 112.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Applications
1. Reagent in Organic Synthesis
- MMTS is utilized as a reagent for synthesizing thiols and thioesters. It facilitates the introduction of methylthio groups into organic molecules, which is crucial for creating compounds with specific functional properties.
- It serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymer networks.
2. Mechanistic Studies
- MMTS is employed to study thiol-dependent enzymes by modifying cysteine residues. This modification allows researchers to investigate enzyme mechanisms and interactions more effectively.
Biological Applications
1. Enzyme Inhibition
- Cysteine Proteases: MMTS acts as a blocking reagent for cysteine proteases like papain, inhibiting their catalytic activity. This inhibition is vital for understanding protease functions in various biological processes .
- STAT3 Interaction: Recent studies show that MMTS can bind to the SH2 domain of the STAT3 transcription factor, inhibiting its homodimerization and exerting antiproliferative effects on cancer cell lines such as HCT-116 .
2. Antimicrobial Properties
- MMTS exhibits antimicrobial activity against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes. It effectively inhibits pathogen growth with low phytotoxicity, making it a promising candidate for agricultural applications .
3. Anticancer Activity
- Research indicates that MMTS derivatives can reduce tumor incidence in animal models by interacting with oncogenic signaling proteins like STAT3. The compound's mechanism involves multiple pathways, suggesting potential therapeutic uses in cancer treatment .
Agricultural Applications
1. Plant Pathogen Control
- MMTS has been studied for its efficacy against late blight caused by P. infestans. It demonstrates low phytotoxicity while effectively controlling symptoms both pre- and post-infection .
2. Toxicological Profile
- While MMTS shows promise as an agricultural agent, earlier studies indicated significant toxicity in animal models. The LD50 value for intraperitoneal injection was reported at 9.11 mg/kg in mice, necessitating careful evaluation of its safety profile for non-target organisms .
Summary of Anticancer Effects of MMTS Derivatives
| Compound | Activity | Cell Line | Mechanism |
|---|---|---|---|
| S-Methyl this compound | Antiproliferative | HCT-116 | Inhibition of STAT3 |
| Compound 1 | Moderate antiproliferative | Various tumor lines | Direct binding to SH2 domain |
| Compound 2 | Inhibitory | PC3 xenografts | Indirect pathway modulation |
Propiedades
Número CAS |
44059-82-7 |
|---|---|
Fórmula molecular |
CH4O2S2 |
Peso molecular |
112.18 g/mol |
Nombre IUPAC |
hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4) |
Clave InChI |
FHBSGPWHCCIQPG-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)O |
SMILES canónico |
CS(=O)(=S)O |
Key on ui other cas no. |
44059-82-7 |
Números CAS relacionados |
1950-85-2 (hydrochloride salt) |
Sinónimos |
methane thiosulfonate methanethiosulfonate methanethiosulfonate, calcium salt methanethiosulfonate, potassium salt methanethiosulfonate, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















